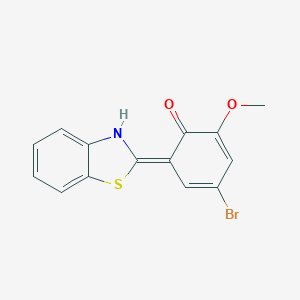
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one involves the inhibition of various cellular pathways. It has been found to inhibit the activity of the NF-kB pathway, which is involved in inflammation and cancer progression. It has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. It has also been found to reduce inflammation and to protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cellular pathways involved in cancer and inflammation, and its ability to induce apoptosis in cancer cells. The limitations include the need for further studies to determine its toxicity and potential side effects.
Direcciones Futuras
The future directions for the study of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one include further studies to determine its potential applications in various fields of scientific research, its toxicity and potential side effects, and its efficacy in combination with other drugs. It is also important to study the structure-activity relationship of this compound to develop more potent and selective inhibitors of cellular pathways involved in cancer and inflammation. Additionally, it is important to study the pharmacokinetics and pharmacodynamics of this compound to determine its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been achieved using different methods. One of the methods involves the reaction between 4-bromo-2-methoxycyclohexa-2,4-dien-1-one and 2-aminothiophenol in the presence of a catalyst. Another method involves the reaction between 2-bromo-4-methoxycyclohexa-2,5-dien-1-one and 2-aminobenzothiazole in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity and has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
Propiedades
Nombre del producto |
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one |
|---|---|
Fórmula molecular |
C14H10BrNO2S |
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H10BrNO2S/c1-18-11-7-8(15)6-9(13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,16H,1H3/b14-9+ |
Clave InChI |
OIPQRWJJGOFGFA-NTEUORMPSA-N |
SMILES isomérico |
COC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)Br |
SMILES |
COC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)Br |
SMILES canónico |
COC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
![N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B305221.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)